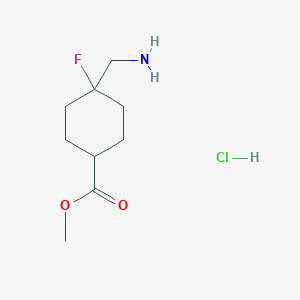

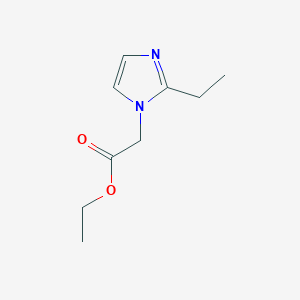

![molecular formula C16H16N2O4S B2524393 N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1351586-14-5](/img/structure/B2524393.png)

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of acetamide derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which were evaluated as opioid kappa agonists. Similarly, paper details the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through a reaction involving ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene. Paper outlines the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, including improvements in the reduction, acetylation, and ethylation steps. These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for understanding their properties and bioactivity. Paper provides a detailed description of the crystal structure of an acetamide derivative, including intermolecular hydrogen bonds and intramolecular interactions. This information is valuable for predicting the molecular structure and potential binding interactions of "N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide".

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be inferred from the chemical reactions described in the papers. Paper discusses the silylation of N-(2-hydroxyphenyl)acetamide and the formation of silaheterocyclic benzoxazasiloles, which are hydrolyzed to form silanols. Paper and describe the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through acetylation, esterification, and ester interchange steps. These reactions provide a basis for understanding the chemical behavior of acetamide derivatives under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are essential for their practical applications. While the papers do not directly discuss the properties of "N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide", they do provide insights into the properties of similar compounds. For example, paper synthesizes acetamides with antihistaminic activity, and paper evaluates the bioactivity of novel acetamide derivatives against bacteria and algae. These studies suggest that the compound may also possess interesting biological properties.

Aplicaciones Científicas De Investigación

Synthesis and Potential Therapeutic Applications

A study by Iftikhar et al. (2019) elaborates on the synthesis of N-aryl/aralkyl derivatives through a novel five-step route leading to compounds with significant α-glucosidase inhibitory potential (Iftikhar et al., 2019). This research avenue suggests that similar synthetic strategies could be applied to the compound , potentially revealing bioactive properties valuable in developing therapeutic agents.

Antimicrobial Activity

Desai et al. (2007) investigated the synthesis of new quinazolines, which exhibited potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007). Given the structural complexity of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, exploring similar synthetic modifications could uncover antimicrobial properties, contributing to the search for new antimicrobial compounds.

Antioxidant Activity and Coordination Chemistry

Research by Chkirate et al. (2019) on novel Co(II) and Cu(II) coordination complexes derived from pyrazole-acetamide derivatives highlights the role of such compounds in developing materials with significant antioxidant activity (Chkirate et al., 2019). This points to the potential of exploring the coordination chemistry of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide for similar applications.

Chemical Synthesis and Characterization

Studies on the hydrolysis of related compounds and the synthetic routes to achieve various derivatives offer insights into the chemical behavior and potential applications of the compound . For instance, Rashkova et al. (2009) explored the hydrolysis of benzazol-3-ium iodides, leading to insights into their structural and synthetic versatility (Rashkova et al., 2009).

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-10-6-7-23-15(10)12(19)8-17-14(20)9-18-11-4-2-3-5-13(11)22-16(18)21/h2-7,12,19H,8-9H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPNKDNJHULBHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)CN2C3=CC=CC=C3OC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/no-structure.png)

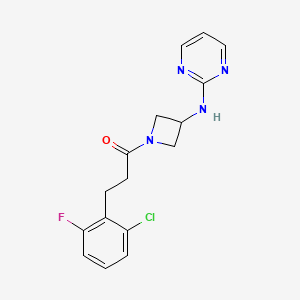

![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2524315.png)

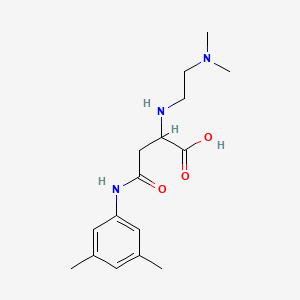

![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2524319.png)

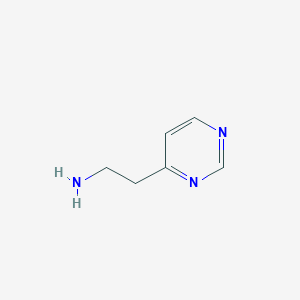

![3-(3,4-Dimethylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2524330.png)

![N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide](/img/structure/B2524333.png)